Home > Products > Screening Compounds P112407 > Haloperidol beta-D-Glucuronide
Haloperidol beta-D-Glucuronide -

Haloperidol beta-D-Glucuronide

Catalog Number: EVT-15226583
CAS Number:
Molecular Formula: C27H31ClFNO8
Molecular Weight: 552.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Haloperidol beta-D-Glucuronide is a significant metabolite of haloperidol, a first-generation antipsychotic medication widely used to treat schizophrenia and other psychotic disorders. Haloperidol undergoes metabolic conversion primarily in the liver, where it is glucuronidated to form this compound, enhancing its solubility and facilitating excretion from the body. This process is crucial for the pharmacokinetics of haloperidol, as it influences the drug's efficacy and safety profile.

Source

Haloperidol beta-D-Glucuronide is derived from haloperidol through the action of uridine diphosphate-glucuronosyltransferase enzymes, which catalyze the addition of glucuronic acid to haloperidol. This metabolic pathway is predominant in human subjects, accounting for a substantial portion of haloperidol's metabolism.

Classification

Haloperidol beta-D-Glucuronide falls under the category of glucuronides, which are conjugated metabolites formed via glucuronidation. This classification highlights its role in drug metabolism and detoxification processes within the body.

Synthesis Analysis

Methods

The synthesis of haloperidol beta-D-Glucuronide occurs through enzymatic glucuronidation. The primary enzyme involved is uridine diphosphate-glucuronosyltransferase, which facilitates the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to haloperidol.

Technical Details

In laboratory settings, this reaction can be performed using liver microsomes or recombinant UGT enzymes. The conditions for this synthesis typically involve controlled temperature and pH to optimize enzyme activity and yield. In industrial applications, bioreactors are employed to scale up production while maintaining purity and efficiency.

Molecular Structure Analysis

Structure

Haloperidol beta-D-Glucuronide has a complex molecular structure characterized by the addition of a glucuronic acid moiety to the haloperidol molecule. The exact structural formula can be represented as follows:

C21H26ClF2N3O6C_{21}H_{26}ClF_{2}N_{3}O_{6}

Data

The molecular weight of haloperidol beta-D-Glucuronide is approximately 440.9 g/mol. Its structural characteristics contribute to its solubility and biological activity, influencing how it interacts with various biological systems.

Chemical Reactions Analysis

Reactions

Haloperidol beta-D-Glucuronide is primarily formed through the glucuronidation reaction involving haloperidol. This reaction can be summarized as follows:

Haloperidol+UDP glucuronic acidUGTHaloperidol beta D Glucuronide+UDP\text{Haloperidol}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT}}\text{Haloperidol beta D Glucuronide}+\text{UDP}

Technical Details

The formation of this compound significantly enhances the water solubility of haloperidol, allowing for easier renal excretion. Additionally, it can undergo hydrolysis back to haloperidol under certain conditions, particularly in biological systems where beta-glucuronidase enzymes are present.

Mechanism of Action

Process

The mechanism of action for haloperidol beta-D-Glucuronide primarily revolves around its role as a metabolite that facilitates the excretion of haloperidol. By increasing solubility, it allows for more efficient elimination from the body.

Data

In vivo studies indicate that approximately 18% of administered haloperidol is excreted as haloperidol beta-D-Glucuronide in urine, underscoring its importance in drug metabolism and clearance processes.

Physical and Chemical Properties Analysis

Physical Properties

Haloperidol beta-D-Glucuronide is typically a white crystalline solid with high solubility in water due to its glucuronic acid component. It exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Chemical Properties

The compound demonstrates typical behavior associated with glucuronides, such as susceptibility to hydrolysis by beta-glucuronidase enzymes. Its chemical stability makes it a reliable marker for monitoring haloperidol therapy in clinical settings.

Applications

Scientific Uses

Haloperidol beta-D-Glucuronide has several important applications in scientific research:

  • Pharmacokinetics: It serves as a key compound for studying the absorption, distribution, metabolism, and excretion profiles of haloperidol.
  • Drug Metabolism: Researchers utilize this metabolite to investigate metabolic pathways involving glucuronidation and the role of uridine diphosphate-glucuronosyltransferase enzymes.
  • Toxicology: The compound is employed in toxicological studies to assess potential adverse effects associated with haloperidol and its metabolites.
  • Clinical Research: Haloperidol beta-D-Glucuronide is used in therapeutic drug monitoring to evaluate patient adherence to prescribed haloperidol regimens.
Metabolic Pathways and Biotransformation of Haloperidol

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Haloperidol Glucuronidation

Haloperidol undergoes direct glucuronidation at two distinct molecular sites:

  • O-Glucuronidation: The predominant pathway, forming haloperidol beta-D-glucuronide at the piperidinol hydroxyl group. Quantitative studies using recombinant human UGT isoforms and human liver microsomes (HLM) identify UGT2B7 as the major contributor (70% of hepatic O-glucuronidation), with minor roles for UGT1A9 (20%) and UGT1A4 (10%) [2] [3].
  • N-Glucuronidation: A minor pathway (<10% of total glucuronides) occurring at the tertiary amine, exclusively catalyzed by UGT1A4 [3].

Table 1: UGT Isoform Contributions to Haloperidol Glucuronidation

UGT IsoformSite SpecificityContribution (%)Kinetic Parameters
UGT2B7O-Glucuronidation70Km = 45 µM, Vmax = 1.0 nmol·min⁻¹·mg⁻¹
UGT1A9O-Glucuronidation20Km = 174 µM, Vmax = 2.3 nmol·min⁻¹·mg⁻¹
UGT1A4O-Glucuronidation10Km = 64 µM, Vmax = 0.6 nmol·min⁻¹·mg⁻¹
UGT1A4N-Glucuronidation100Not quantified

Data compiled from recombinant enzyme studies [3] [7].

Enzyme induction via rifampicin (a UGT2B7 inducer) elevates haloperidol glucuronidation by >50%, confirming UGT2B7’s dominance [9]. Genetic polymorphisms in UGT2B7 may thus significantly impact systemic haloperidol exposure.

Comparative Analysis of Hepatic vs. Extrahepatic Glucuronidation Pathways

Hepatic glucuronidation is the primary site for haloperidol beta-D-glucuronide formation:

  • Human liver microsomes exhibit O-glucuronidation activity with Km = 85 µM and Vmax = 3.2 nmol·min⁻¹·mg⁻¹ protein [3].
  • Rat liver microsomes (RLM) show analogous kinetics (Km = 61 µM, Vmax = 271.9 pmol·min⁻¹·mg⁻¹), mediated by UGT2B1/2B12 isoforms [6].

Extrahepatic contributions are minimal:

  • Intestinal and renal microsomes demonstrate <5% of hepatic glucuronidation capacity [7].
  • Biliary excretion studies in guinea pigs reveal high concentrations of reduced haloperidol glucuronide (see Section 1.4), but negligible haloperidol beta-D-glucuronide [4] [8]. This suggests hepatic specificity for the parent drug’s glucuronidation.

Kinetic Characterization of Haloperidol beta-D-Glucuronide Formation

Kinetic analyses reveal complex substrate-enzyme interactions:

  • Michaelis-Menten kinetics describe O-glucuronidation in HLM, with mean Km = 85 µM indicating moderate enzyme affinity [3].
  • Isoform-specific divergence: UGT2B7 exhibits the highest catalytic efficiency (Vmax/Km) due to low Km (45 µM), while UGT1A9 shows higher Vmax but lower affinity (Km = 174 µM) [3].

Table 2: Kinetic Parameters of Haloperidol O-Glucuronidation

SystemKm (µM)VmaxInhibitor Sensitivity
Human Liver Microsomes85 ± 123.2 ± 0.4 nmol·min⁻¹·mg⁻¹Gemfibrozil (58% inhibition)
Recombinant UGT2B745 ± 61.0 ± 0.1 nmol·min⁻¹·mg⁻¹Hecogenin (competitive)
Recombinant UGT1A9174 ± 222.3 ± 0.3 nmol·min⁻¹·mg⁻¹Niflumic acid
Rat Liver Microsomes61 ± 7.2271.9 ± 10.1 pmol·min⁻¹·mg⁻¹Testosterone (40% inhibition)

Data from [3] [6] [7].

Inhibitor studies confirm UGT2B7 dominance: gemfibrozil (UGT2B7 inhibitor) reduces HLM activity by 58%, aligning with its 70% quantitative contribution [3].

Back-Oxidation Dynamics: Reduced Haloperidol to Parent Compound Reversion

Reduced haloperidol (RHAL), a major carbonyl-reduced metabolite, undergoes its own glucuronidation pathway:

  • Reduced haloperidol glucuronide forms via UGT-mediated conjugation of RHAL’s hydroxyl group. Guinea pig studies show biliary excretion of this conjugate exceeds free haloperidol or RHAL by >3-fold [4] [8].
  • Enterohepatic recycling: Intestinal deconjugation of reduced haloperidol glucuronide releases RHAL, which undergoes back-oxidation to haloperidol via hepatic CYP3A4/CYP2D6 [1] [9]. This cycle prolongs haloperidol’s systemic exposure.

Figure: Metabolic Interconversion Network

Haloperidol  │  ├─► *UGT2B7/1A9* → Haloperidol beta-D-glucuronide (O-linked) → Biliary/Renal Excretion  │  └─► *Carbonyl Reductase* → Reduced Haloperidol (RHAL)  │  ├─► *UGT isoforms* → Reduced Haloperidol Glucuronide → Biliary Excretion  │  └─► *CYP3A4/2D6* → Back-oxidation to Haloperidol  

This bidirectional metabolism complicates exposure predictions: RHAL glucuronide serves as both an elimination route and a potential reservoir for active drug regeneration [1] [4] [9].

Properties

Product Name

Haloperidol beta-D-Glucuronide

IUPAC Name

6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C27H31ClFNO8

Molecular Weight

552.0 g/mol

InChI

InChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)

InChI Key

ZFNLYKVTHNLKNZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.